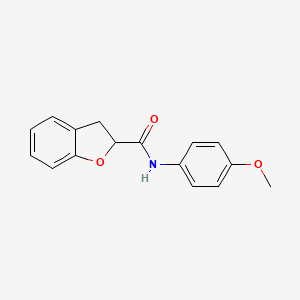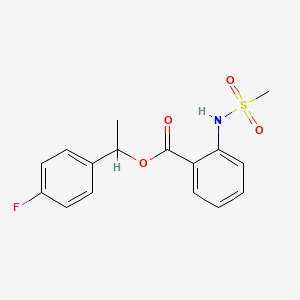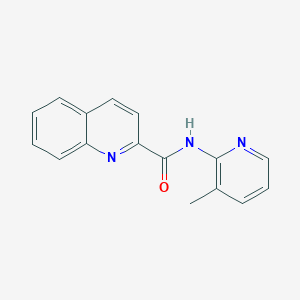
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications.
作用机制
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide inhibits N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ has been shown to promote cell survival, reduce inflammation, and enhance insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to reduce inflammation in various animal models of inflammation. Additionally, N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to enhance insulin sensitivity and glucose uptake in adipocytes.
实验室实验的优点和局限性
One of the advantages of using N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is its specificity towards N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ. This specificity allows for the selective inhibition of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ without affecting other kinases. Additionally, N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have good bioavailability and pharmacokinetic properties. However, one of the limitations of using N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is its potential toxicity, which requires careful consideration in experimental design.
未来方向
There are various future directions for the research of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is the development of more potent and selective N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ inhibitors. Additionally, the use of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in combination with other drugs for the treatment of various diseases, such as cancer and Alzheimer's disease, is an area of interest. Furthermore, the investigation of the potential role of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in the regulation of other cellular processes, such as autophagy and mitophagy, is an exciting avenue for future research.
Conclusion:
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that has shown great potential in various research applications. Its ability to selectively inhibit N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ has led to its investigation in the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease. While there are limitations to its use, the future directions for research in this area are promising, and further investigation of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is warranted.
合成方法
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized using a one-pot reaction between 2-amino-4-methoxybenzoic acid and 2,3-dihydrobenzofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent, such as EDCI, and a base, such as DIPEA. The final product is obtained through purification using column chromatography.
科学研究应用
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential in various research applications. It has been shown to inhibit glycogen synthase kinase-3β (N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamideβ has been linked to the treatment of various diseases, such as cancer, diabetes, and Alzheimer's disease.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-19-13-8-6-12(7-9-13)17-16(18)15-10-11-4-2-3-5-14(11)20-15/h2-9,15H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNRYDAIIKVSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl] 3-ethyl-2-propylquinoline-4-carboxylate](/img/structure/B7465293.png)
![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)
![N-(2,6-dichloro-3-methylphenyl)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetamide](/img/structure/B7465306.png)

![2-[(2-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465313.png)

![2-(2,4-dichlorophenyl)sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B7465341.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)

![[2-bromo-4-[(Z)-2-cyano-3-(2-methoxycarbonylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B7465375.png)
![Methyl 2-[[4-(oxolan-2-ylmethoxy)benzoyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7465388.png)